molecular formula C8H12N2O2 B1323398 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 50920-68-8

1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1323398
CAS No.: 50920-68-8
M. Wt: 168.19 g/mol
InChI Key: AUZHMOQAPWTGTB-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C8H12N2O2. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a five-membered ring structure containing two nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. By inhibiting D-amino acid oxidase, this compound can protect cells from oxidative stress induced by D-serine . This interaction highlights the compound’s potential in modulating oxidative stress-related pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. By inhibiting D-amino acid oxidase, the compound reduces oxidative stress within cells, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism . This reduction in oxidative stress can lead to enhanced cell survival and function, particularly in cells that are susceptible to oxidative damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of D-amino acid oxidase, preventing the enzyme from catalyzing the oxidative deamination of D-amino acids . This binding interaction is crucial for the compound’s ability to modulate oxidative stress and protect cells from damage. Additionally, the inhibition of D-amino acid oxidase can lead to changes in gene expression related to oxidative stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent inhibition of D-amino acid oxidase over extended periods . Degradation of the compound can occur under certain conditions, which may reduce its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits D-amino acid oxidase without causing significant adverse effects . At higher dosages, toxic effects may be observed, including potential damage to tissues and organs. It is crucial to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of D-amino acids. By inhibiting D-amino acid oxidase, the compound affects the metabolic flux of D-amino acids, leading to changes in metabolite levels . This interaction with metabolic pathways highlights the compound’s potential in modulating metabolic processes and influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes via specific transporters, allowing it to reach its target enzyme, D-amino acid oxidase . Additionally, binding proteins may facilitate the compound’s localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is likely to be directed to specific compartments or organelles within the cell, where it can effectively inhibit D-amino acid oxidase . Targeting signals or post-translational modifications may play a role in directing the compound to its site of action, ensuring its efficacy in modulating oxidative stress pathways.

Preparation Methods

The synthesis of 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several routes. Another approach includes a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . These methods highlight the compound’s accessibility through both traditional and modern synthetic techniques.

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical properties and applications

Properties

IUPAC Name

5-methyl-2-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)4-6(3)9-10/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZHMOQAPWTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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